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Abstract

This document provides a comprehensive technical overview of the discontinued clinical trial
program for PF-05089771, a selective inhibitor of the voltage-gated sodium channel Nav1.7.
Developed by Pfizer, PF-05089771 was investigated as a potential analgesic for painful
diabetic peripheral neuropathy (DPN). Despite a strong preclinical rationale and favorable
pharmacokinetic profile, the Phase Il clinical trial (NCT02215252) was terminated due to a
failure to meet predefined efficacy criteria. This whitepaper synthesizes the available
guantitative data from the clinical trial, details the key preclinical experimental protocols that
defined the compound's mechanism of action, and visually represents the underlying biological
pathways and clinical workflow. The information presented herein is intended to serve as a
valuable resource for researchers and professionals in the field of pain therapeutics and drug
development, offering insights into the challenges of translating preclinical Nav1.7 inhibition to
clinical efficacy.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been a highly
pursued target for the development of novel analgesics. Genetic studies in humans have
demonstrated that loss-of-function mutations in SCN9A lead to a congenital insensitivity to
pain, while gain-of-function mutations are associated with debilitating pain syndromes such as
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inherited erythromelalgia and paroxysmal extreme pain disorder. These findings underscore the
critical role of Nav1.7 in human pain perception.

PF-05089771 is a potent and selective, peripherally restricted Nav1.7 channel blocker.[1]
Preclinical studies demonstrated its high affinity and state-dependent binding to the Nav1.7
channel, suggesting a promising therapeutic window for the treatment of chronic pain.
However, the compound's development was halted following a Phase Il clinical trial in patients
with painful diabetic peripheral neuropathy (DPN) that failed to demonstrate a statistically
significant improvement in pain scores compared to placebo.[2][3] This outcome contributes to
a broader narrative of challenges in the clinical development of selective Nav1.7 inhibitors.

This technical guide provides a detailed examination of the available data and methodologies
from the PF-05089771 program to inform future research in the field.

Preclinical Pharmacology
Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 channel, demonstrating significantly
higher potency for the inactivated state of the channel over the resting state. This mechanism
of action is crucial as it suggests the compound would preferentially target neurons that are in a
depolarized, high-frequency firing state, which is characteristic of nociceptive pathways in
chronic pain conditions. The inhibitory action of PF-05089771 is mediated through its
interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel protein.
By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation.

Potency and Selectivity

Electrophysiological assays revealed that PF-05089771 is a potent inhibitor of the human
Navl.7 channel with a half-maximal inhibitory concentration (IC50) of 11 nM.[1] The compound
exhibits significant selectivity for Nav1.7 over other sodium channel subtypes, which is a critical
attribute for minimizing off-target effects.
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Sodium Channel Subtype Selectivity Fold vs. Nav1.7
Navl.l 59-fold

Nav1.2 11-fold

Navl.3 = 909-fold

Navl.4 = 909-fold

Navl.5 = 909-fold

Navl.6 16-fold

Navl.8 = 909-fold

Table 1: Selectivity of PF-05089771 for Nav1.7
over other human voltage-gated sodium channel

subtypes. Data sourced from[1].

Experimental Protocols

The preclinical characterization of PF-05089771 relied on automated patch-clamp
electrophysiology to assess its potency and selectivity. The following provides a detailed
methodology based on the available literature.

Cell Lines and Channel Expression:

o HEK293 cells stably expressing the human Nav1.7 channel (hNavl.7) were used for the
primary potency and selectivity assays.

o For selectivity testing, HEK293 cells expressing other human Nav channel subtypes (Nav1.1,
Navl.2, Navl.3, Navl.4, Navl.5, Navl.6, and Nav1.8) were utilized.

Electrophysiology Recordings:

» Whole-cell patch-clamp recordings were performed using an automated patch-clamp system
(e.g., PatchXpress or SyncroPatch).

e Voltage Protocols:
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o Resting State Protocol: To assess the compound's affinity for the resting state of the
channel, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure
the majority of channels were in the closed, resting state. Test pulses to a depolarized
potential (e.g., 0 mV) were applied to elicit sodium currents.

o Inactivated State Protocol: To determine the potency against the inactivated state, a pre-
pulse to a depolarizing potential (e.g., -70 mV for a specific duration) was applied to
induce channel inactivation before the test pulse. The precise voltage of the pre-pulse was
tailored to the half-inactivation potential of the specific channel subtype being tested.

o Data Analysis:

o The peak inward sodium current was measured before and after the application of PF-
05089771 at various concentrations.

o The percentage of current inhibition was calculated for each concentration.

o Concentration-response curves were generated, and the IC50 values were determined by
fitting the data to a Hill equation.

Discontinued Clinical Trial: NCT02215252
Study Design and Methods

The clinical trial NCT02215252 was a Phase Il, randomized, double-blind, placebo- and active-
controlled, parallel-group study designed to evaluate the efficacy and safety of PF-05089771
for the treatment of painful diabetic peripheral neuropathy.[2][3]

o Patient Population: The study enrolled adult patients (18-80 years old) with a diagnosis of
type 2 diabetes mellitus and a history of painful DPN for at least six months.[4][5]

e Treatment Arms:

[e]

PF-05089771 (150 mg twice daily)

o

Pregabalin (150 mg twice daily) - as an active comparator

[¢]

Placebo(2]
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o Study Duration: The trial consisted of a 1-week placebo run-in period, a 4-week treatment
period, and a 1-week follow-up.[2]

e Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly
average of the daily pain rating scale (a numerical rating scale from 0 to 10) at week 4.[2]

Clinical Trial Results

The development of PF-05089771 was discontinued because the NCT02215252 trial failed to
meet its predefined efficacy criteria.[2][3]

Efficacy Outcomes:

o PF-05089771 did not demonstrate a statistically significant improvement in the average pain
score compared to placebo at week 4. The mean posterior difference was -0.41 with a 90%
credible interval of -1.00 to 0.17.[2]

e The active comparator, pregabalin, did show a statistically significant reduction in pain
scores compared to placebo, with a mean posterior difference of -0.53 (90% credible
interval: -0.91 to -0.20).[2]
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. Mean
Baseline Mean = Change from .
Treatment . ] Difference vs.
N Pain Score Baseline at
Group Placebo (90%
(SD) Week 4 (Mean)
Cl)
PF-05089771 -0.41 (-1.00,
45 6.3 (1.3) 2.1
(150 mg BID) 0.17)
Pregabalin (150 -0.53 (-0.91,
45 6.4 (1.2) 2.2
mg BID) -0.20)
Placebo 45 6.2 (1.4) -1.7 -
Table 2:
Summary of

Primary Efficacy
Results from the
NCT02215252
Clinical Trial.
Data sourced
from[2].

Safety and Tolerability:

e PF-05089771 was reported to be well-tolerated during the clinical trial.[2]

Patient Demographics and Baseline Characteristics
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PF-05089771 Pregabalin

Characteristic Placebo (N=45) Total (N=135)
(N=45) (N=45)
Age (years),
59.8 (9.5) 58.9 (9.8) 60.4 (9.1) 59.7 (9.4)
Mean (SD)
Sex, n (%)
Male 25 (55.6) 28 (62.2) 26 (57.8) 79 (58.5)
Female 20 (44.4) 17 (37.8) 19 (42.2) 56 (41.5)
Race, n (%)
White 40 (88.9) 42 (93.3) 41 (91.1) 123 (91.1)
Black or African
_ 4 (8.9) 2(4.4) 3(6.7) 9 (6.7)
American
Other 1(2.2) 1(2.2) 1(2.2) 3(2.2
Duration of
Diabetes (years), 13.1(8.4) 12.5(7.9) 14.2 (8.7) 13.3(8.3)
Mean (SD)
Duration of
Painful DPN
6.9 (5.8) 6.5 (5.1) 7.3(6.2) 6.9 (5.7)
(years), Mean
(SD)

Table 3: Patient
Demographics
and Baseline
Characteristics
from the
NCT02215252
Clinical Trial.
Data compiled
from available
public domain

sources.
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Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Experimental Workflow for Preclinical Potency Testing
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Caption: Workflow for determining the in vitro potency of PF-05089771.
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High-Level Overview of the NCT02215252 Clinical Trial
Design

Patient Screening
(DPN diagnosis, inclusion/exclusion criteria)

G-Week Placebo Run-ir)

Randomization (1:1:1)

4-Week Treatment:

4-Week Treatment: 4-Week Treatment:
PF-05089771 (150mg BID) Pregabalin (150mg BID) Placebo

T~ v

Primary Endpoint Assessment at Week 4
(Change in Average Daily Pain Score)

G-Week Follow-ua

Trial Discontinuation
(Failure to meet efficacy criteria)
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Caption: Simplified workflow of the NCT02215252 clinical trial.

Conclusion
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The clinical development program for PF-05089771 serves as a significant case study in the
pursuit of Nav1.7 inhibitors for the treatment of chronic pain. While the compound
demonstrated a promising preclinical profile with high potency and selectivity for Nav1.7, it
ultimately failed to translate this into clinical efficacy for painful diabetic peripheral neuropathy.
The reasons for this disconnect are likely multifactorial and may include complexities in the
pathophysiology of DPN that are not solely driven by Nav1.7 hyperexcitability, potential issues
with target engagement at the peripheral nerve endings in a clinical setting, or the possibility
that near-complete blockade of Nav1.7 is required for a robust analgesic effect, which may not
have been achieved at the dose tested.

The detailed data and methodologies presented in this whitepaper are intended to provide a
valuable resource for the scientific community. By understanding the outcomes and
experimental approaches of the PF-05089771 program, researchers can refine their strategies
for the development of future pain therapeutics targeting the Nav1.7 channel and other
components of the nociceptive signaling pathway. The continued investigation into the nuanced
role of Navl1.7 in different pain states and the development of innovative clinical trial designs
will be crucial for overcoming the challenges highlighted by this and other similar programs.
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 To cite this document: BenchChem. [Discontinued Clinical Trial of Nav1.7 Inhibitor PF-
05089771: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609952#pf-05089771-discontinued-clinical-trial-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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